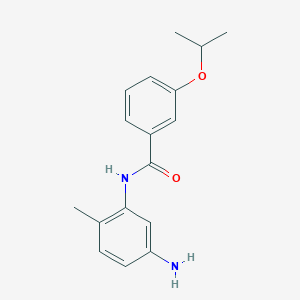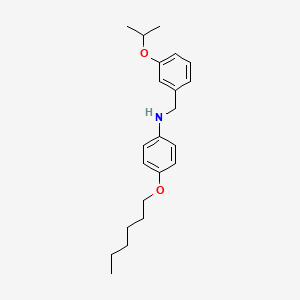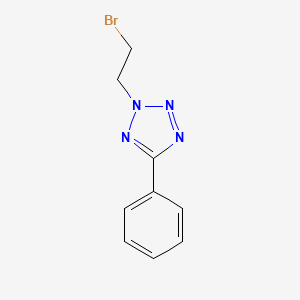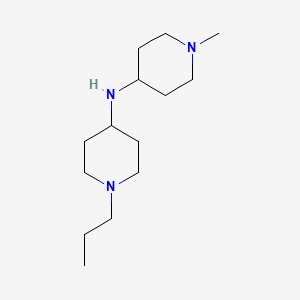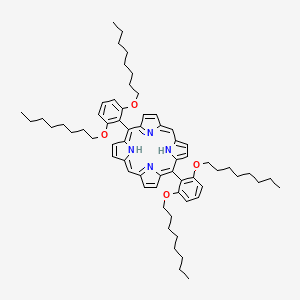![molecular formula C13H19Cl2N3O B1460153 4-氯-N-[3-(吡咯烷-1-基)丙基]吡啶-2-甲酰胺盐酸盐 CAS No. 1803590-18-2](/img/structure/B1460153.png)
4-氯-N-[3-(吡咯烷-1-基)丙基]吡啶-2-甲酰胺盐酸盐
描述
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1803590-18-2 . It has a molecular weight of 304.22 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .It is stored at a temperature of 4 degrees Celsius . The Inchi Code for this compound is 1S/C13H18ClN3O.ClH/c14-11-4-6-15-12 (10-11)13 (18)16-5-3-9-17-7-1-2-8-17;/h4,6,10H,1-3,5,7-9H2, (H,16,18);1H .
科学研究应用
合成和优化
研究包括相关吡啶甲酰胺衍生物的合成路线的开发和优化。例如,研究详细介绍了具有相似结构的化合物的改进合成方法,强调了高收率和纯度(Yang-Heon Song,2007 年)[https://consensus.app/papers/synthesis-song/b0dcb7e0c0f1509bbc673cf7202bff0e/?utm_source=chatgpt]
催化应用
某些吡啶衍生物已被研究在化学反应中作为催化剂的作用。例如,吡咯烷-1-基吡啶催化的反应已被探索用于酯化过程,表明它们在合成有机化学中的用途(S. Sano 等人,2006 年)[https://consensus.app/papers/novel-deconjugative-esterification-sano/e99efa800a2e5b9d9fc23ca1e29d27fd/?utm_source=chatgpt]
药理潜力
该化学家族中的化合物已被评估其药理活性,包括作为潜在的抗抑郁剂和益智剂。源自相关化合物的某些席夫碱和氮杂环丁酮的合成和生物学评估显示出有希望的抗抑郁和益智活性(Asha B. Thomas 等人,2016 年)[https://consensus.app/papers/synthesis-evaluation-schiff-bases-2azetidinones-thomas/ac8fb80fc0b152668de15e9292d115ba/?utm_source=chatgpt]
抗菌活性
对吡啶甲酰胺衍生物的抗菌活性的研究已经确定了几种具有显着抗菌和抗真菌特性的化合物。这表明从类似化学结构中开发新的抗菌剂的潜力(I. O. Zhuravel 等人,2005 年)[https://consensus.app/papers/synthesis-activity-5hydroxymethyl-zhuravel/cd6250bd2feb5655997297fe755192f7/?utm_source=chatgpt]
安全和危害
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of different substituents on the biological activity of these compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .
Result of Action
Based on its chemical structure, it is likely that the compound exerts its effects by modulating the activity of its target molecules, leading to changes in cellular function and response .
Action Environment
The action, efficacy, and stability of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH, temperature, and presence of other biomolecules), as well as external factors such as storage conditions .
生化分析
Biochemical Properties
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride on various cell types and cellular processes are profound. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.
Transport and Distribution
The transport and distribution of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)pyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.ClH/c14-11-4-6-15-12(10-11)13(18)16-5-3-9-17-7-1-2-8-17;/h4,6,10H,1-3,5,7-9H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVOWURZBFWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)

![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)
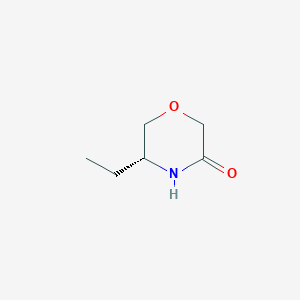


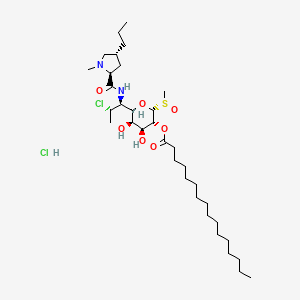
![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)
